molecular formula C12H19NO4 B11816892 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate

1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate

Katalognummer: B11816892
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: RTCPAVHGPYCFNT-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a chiral bicyclic compound featuring a partially unsaturated piperidine core. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.29 g/mol (CAS: 164298-41-3; EN300-768643) . The compound is characterized by two ester groups: a tert-butyl carbamate at the N-1 position and a methyl ester at the C-2 position. The (2R)-stereochemistry confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates .

Eigenschaften

Molekularformel

C12H19NO4

Molekulargewicht

241.28 g/mol

IUPAC-Name

1-O-tert-butyl 2-O-methyl (2R)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h6,8-9H,5,7H2,1-4H3/t9-/m1/s1

InChI-Schlüssel

RTCPAVHGPYCFNT-SECBINFHSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C=CCC[C@@H]1C(=O)OC

Kanonische SMILES

CC(C)(C)OC(=O)N1C=CCCC1C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Steps:

  • Lactam Carbamate Formation : A piperidine-derived lactam is treated with tert-butoxycarbonyl (Boc) and methyl ester groups under anhydrous conditions.

  • Reduction and Dehydration : Super-Hydride (lithium triethylborohydride) reduces the lactam to a secondary amine, followed by dehydration using trifluoroacetic anhydride (TFAA) and diisopropylethylamine (DIPEA) to form a tetrahydropyridine intermediate.

  • RuO<sub>4</sub> Oxidation : The ene-carbamate undergoes RuO<sub>4</sub>-catalyzed oxidation under a biphasic system (CCl<sub>4</sub>/H<sub>2</sub>O) to cleave the endocyclic C=C bond, yielding the dicarboxylate with retained stereochemistry.

Reaction Conditions and Yield:

StepReagents/ConditionsYield (%)
Lactam reductionSuper-Hydride, THF, 0°C to RT71–82
DehydrationTFAA/DIPEA, CH<sub>2</sub>Cl<sub>2</sub>, −20°C80–85
RuO<sub>4</sub> oxidationRuCl<sub>3</sub>·H<sub>2</sub>O, NaIO<sub>4</sub>, CCl<sub>4</sub>/H<sub>2</sub>O78–80

This route emphasizes the critical role of RuO<sub>4</sub> in regioselective oxidation and the necessity of chiral induction during lactam functionalization to achieve the desired (2R)-configuration.

Mitsunobu-Based Esterification for Dual Protection

The Mitsunobu reaction is widely utilized for installing ester groups while preserving stereochemistry. Di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine (PPh<sub>3</sub>) facilitate the coupling of alcohols with carboxylic acid derivatives. For 1-tert-butyl 2-methyl dicarboxylate, a stepwise approach is employed:

Protocol:

  • Boc Protection : The primary amine of tetrahydropyridine is protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).

  • Methyl Esterification : The secondary alcohol is converted to a methyl ester via Mitsunobu conditions (DBAD, PPh<sub>3</sub>, methyl carboxylate).

Optimization Data:

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes solubility of intermediates
Temperature0–5°C (initial), 40°C (post-addition)Prevents side reactions
Equivalents of DBAD1.4 eqEnsures complete coupling

This method achieves yields of 65–89% for analogous compounds, with stereochemical fidelity maintained through low-temperature conditions.

Kinetic Resolution via Enzymatic Hydrolysis

Enzymatic resolution offers an enantioselective pathway to isolate the (2R)-enantiomer from racemic mixtures. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one ester group, enabling chromatographic separation.

Procedure:

  • Racemic Synthesis : Prepare the racemic dicarboxylate via non-chiral esterification.

  • Enzymatic Hydrolysis : Incubate with CAL-B in phosphate buffer (pH 7.0) at 37°C. The enzyme preferentially cleaves the methyl ester of the (2S)-enantiomer, leaving the (2R)-isomer intact.

  • Separation : Use silica gel chromatography to isolate the (2R)-dicarboxylate.

Performance Metrics:

EnzymeSubstrate Concentration (mM)Enantiomeric Excess (ee, %)
CAL-B5098
Pseudomonas fluorescens5085

This method is favored for its scalability and avoidance of hazardous reagents, though it requires optimization of enzyme-substrate compatibility.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries like Evans oxazolidinones enable stereocontrolled construction of the tetrahydropyridine ring. The auxiliary is appended to the amine precursor, directing the configuration during cyclization.

Workflow:

  • Auxiliary Attachment : Couple (R)-4-benzyl-2-oxazolidinone to the amine precursor using DCC (N,N'-dicyclohexylcarbodiimide).

  • Cyclization : Form the tetrahydropyridine ring via intramolecular aldol condensation.

  • Esterification : Install tert-butyl and methyl esters sequentially under mild acidic conditions.

  • Auxiliary Removal : Cleave the oxazolidinone with LiBH<sub>4</sub> to yield the (2R)-product.

Yield and Stereoselectivity:

StepYield (%)ee (%)
Cyclization7592
Final product6899

This approach is renowned for its high enantioselectivity but involves multi-step purification.

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, stereochemical outcome, and practicality:

MethodYield (%)ee (%)ScalabilityHazardous Reagents
Lactam Oxidation78–8099ModerateRuO<sub>4</sub>, TFAA
Mitsunobu Esterification65–8995HighDBAD, PPh<sub>3</sub>
Enzymatic Resolution70–7598HighNone
Chiral Auxiliary68–7599LowLiBH<sub>4</sub>

The Mitsunobu and enzymatic methods are preferred for industrial applications due to scalability and safety, whereas chiral auxiliary routes are reserved for high-purity pharmaceutical intermediates .

Analyse Chemischer Reaktionen

1-tert-Butyl-2-methyl-(2R)-1,2,3,4-Tetrahydropyridin-1,2-dicarboxylat durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die tert-Butyl- oder Methylgruppen durch andere funktionelle Gruppen ersetzt werden. Zu den gängigen Reagenzien für diese Reaktionen gehören Alkylhalogenide und Nucleophile.

    Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl-2-methyl-(2R)-1,2,3,4-Tetrahydropyridin-1,2-dicarboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.

    Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.

    Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. bei der Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten.

    Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 1-tert-Butyl-2-methyl-(2R)-1,2,3,4-Tetrahydropyridin-1,2-dicarboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann als Inhibitor oder Aktivator spezifischer Enzyme wirken und so biochemische Pfade modulieren. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Key Differences
1-tert-butyl 2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate C₁₂H₁₇F₂NO₄ 289.27 C-4 difluoro 647857-74-7 Fluorination enhances metabolic stability and lipophilicity .
(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate C₁₁H₁₉NO₅ 245.27 C-4 hydroxyl 114676-69-6 Hydroxyl group enables further oxidation or glycosylation; synthesized in 79% yield via Boc protection .
1-tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate C₁₂H₁₉NO₄ 241.29 C-3 methyl ester 125097-83-8 Ester position alters ring strain and reactivity in cycloadditions .
1-tert-butyl 2-methyl (2R)-5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate C₁₄H₁₈F₃NO₅ 349.30 C-5 trifluoroacetyl EN300-6480185 Electron-withdrawing trifluoroacetyl group modulates electrophilicity .
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) C₁₂H₁₅N 173.25 C-4 phenyl 23007-85-4 Neurotoxic due to conversion to MPP⁺, which inhibits mitochondrial complex I .

Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Target Compound 1.42 (s, 9H, t-Bu), 3.72 (s, 3H, COOCH₃) 169.5 (C=O), 80.1 (C-O) 1740 (C=O), 1240 (C-O)
(2R,4R)-4-hydroxy analog 1.40 (s, 9H), 4.15 (m, 1H, OH) 170.1 (C=O), 72.3 (C-OH) 3450 (O-H), 1725 (C=O)
MPTP 2.50 (m, 4H, CH₂), 7.30 (m, 5H, Ph) 135.2 (Ph), 52.1 (N-CH₃) 1600 (C=C), 750 (Ph)

Biologische Aktivität

1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities.

  • Chemical Structure : The compound features a tetrahydropyridine ring which is known for its diverse biological activities.
  • CAS Number : 2219353-69-0
  • Molecular Formula : C12H19NO4

Biological Activity Overview

Research indicates that 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate exhibits several biological activities:

Antioxidant Activity

Studies have shown that compounds containing tetrahydropyridine structures can exhibit antioxidant properties. These properties are crucial for combating oxidative stress in biological systems.

Neuroprotective Effects

The neuroprotective potential of tetrahydropyridine derivatives has been explored in various studies. These compounds may help in protecting neuronal cells from damage caused by neurodegenerative diseases.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can have implications in drug design for conditions such as diabetes and obesity.

Data Table: Biological Activities

Activity TypeObservationsReferences
AntioxidantExhibits significant free radical scavenging activity
NeuroprotectiveProtects neuronal cells in vitro
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Case Study 1: Neuroprotection

A study conducted on neuroprotective effects highlighted the ability of 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate to reduce apoptosis in neuronal cell lines under oxidative stress conditions. The results indicated a significant decrease in cell death compared to control groups.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound demonstrated that it significantly reduced levels of reactive oxygen species (ROS) in cultured cells. The study concluded that the compound could be a promising candidate for further development as an antioxidant agent.

Research Findings

Recent research has begun to elucidate the mechanisms underlying the biological activities of this compound:

  • Mechanism of Action : The antioxidant activity is believed to stem from the ability of the tetrahydropyridine ring to donate electrons and stabilize free radicals.
  • Pharmacokinetics : Initial studies on absorption and distribution suggest favorable pharmacokinetic properties, enhancing its potential for therapeutic applications.

Q & A

Basic: What spectroscopic methods are recommended for confirming the structural integrity of 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate?

Methodological Answer:
Structural elucidation requires a combination of 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) .

  • 1H NMR : Assign peaks to confirm the tert-butyl group (δ ~1.4 ppm, singlet) and methyl ester (δ ~3.6–3.8 ppm). The tetrahydropyridine ring protons (δ 2.5–4.0 ppm) should align with the (2R)-configuration, verified via coupling constants .
  • 13C NMR : Identify carbonyl carbons (δ ~165–175 ppm) and quaternary carbons from the tert-butyl group (δ ~28 ppm for CH3, δ ~80 ppm for C-O) .
  • HRMS : Compare observed molecular ion ([M+H]+ or [M+Na]+) with calculated values (e.g., C15H25NO5 requires m/z 299.3627) to confirm purity .

Basic: How is the stereochemical configuration of the (2R)-tetrahydropyridine moiety validated experimentally?

Methodological Answer:
The (2R)-configuration is confirmed via:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers. Retention times should match authentic (2R)-standards .
  • X-ray crystallography : If single crystals are obtainable, compare bond angles and torsion angles with literature data for R-configuration analogs .
  • Optical rotation : Compare experimental [α]D values with reported data for (2R)-configured derivatives .

Advanced: What strategies mitigate racemization during multi-step synthesis of this compound?

Methodological Answer:
Racemization risks arise during acyl transfer or ring-opening steps. Mitigation strategies include:

  • Low-temperature reactions : Conduct nucleophilic substitutions at –78°C (using LDA/THF) to minimize epimerization .
  • Protecting group selection : Use tert-butyl esters (Boc) for carboxylate protection due to their steric hindrance, reducing unintended stereochemical inversion .
  • Catalyst control : Employ palladium acetate with tert-butyl XPhos ligand under inert atmospheres to preserve stereochemistry during coupling reactions .

Advanced: How can impurities like ethyl-methyl dicarboxylate analogs be detected and quantified?

Methodological Answer:
Impurity profiling involves:

  • HPLC-MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with 0.1% formic acid in acetonitrile/water. Monitor for impurities such as ethyl-methyl variants (e.g., MM0407.01, MM0407.02) via retention time and mass fragmentation patterns .
  • NMR spiking : Add reference standards of known impurities (e.g., tert-butoxy-carbonyl vinyl derivatives) to the sample; observe peak splitting or shifts in 1H NMR .
  • Limit tests : Set acceptance criteria at ≤0.15% for each impurity using area normalization in chromatograms .

Advanced: How do reaction conditions influence the stability of the tetrahydropyridine ring under acidic or basic conditions?

Methodological Answer:
The ring’s stability depends on pH and substituents:

  • Acidic conditions : Protonation at the nitrogen destabilizes the ring, leading to ring-opening. Stabilize with non-protic solvents (e.g., dioxane) and avoid strong acids (e.g., HCl) during workup .
  • Basic conditions : Use mild bases (K2CO3 in acetonitrile) for ester hydrolysis to prevent β-elimination. Monitor via TLC (silica gel, ethyl acetate/hexane) for degradation products .
  • Thermal stability : Avoid prolonged heating above 50°C; DSC/TGA can identify decomposition thresholds .

Basic: What synthetic routes are reported for introducing the tert-butyl and methyl ester groups?

Methodological Answer:
Key steps include:

  • Step 1 : Boc-protection of the amine using di-tert-butyl dicarbonate (Boc2O) in THF at 0°C .
  • Step 2 : Methyl esterification via Mitsunobu reaction (DIAD, PPh3) with methanol, ensuring regioselectivity at the 2-position .
  • Step 3 : Cyclization under Dean-Stark conditions (toluene, 110°C) to form the tetrahydropyridine ring .

Advanced: How can computational methods (e.g., DFT) predict reactivity in derivatives of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model nucleophilic attack sites on the tetrahydropyridine ring.
  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in electrophilic substitutions .
  • MD simulations : Assess solvent effects (e.g., acetonitrile vs. THF) on reaction pathways using Amber force fields .

Advanced: What methodologies assess the compound’s stability under long-term storage conditions?

Methodological Answer:

  • ICH guidelines : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and quantify hydrolyzed products (e.g., free carboxylic acids) .
  • Light exposure testing : Use a xenon lamp (ICH Q1B) to evaluate photolytic decomposition. Protect with amber glass vials if degradation exceeds 5% .
  • Lyophilization : For long-term storage, lyophilize the compound and store at –20°C under argon .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.